molecular formula C12H21N3O B13220906 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-(propan-2-yl)morpholine

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-(propan-2-yl)morpholine

Cat. No.: B13220906
M. Wt: 223.31 g/mol
InChI Key: RWAVSJMYJRHJNO-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-(propan-2-yl)morpholine ( 2059932-41-9) is a high-purity chemical compound for research applications. With a molecular formula of C12H21N3O and a molecular weight of 223.31 g/mol, this molecule features a unique hybrid structure combining a 3,5-dimethyl-1H-pyrazole moiety with a 4-isopropylmorpholine group . The pyrazole ring is a privileged scaffold in medicinal chemistry and drug discovery, known for its versatile biological activities and presence in several approved pharmaceuticals . This specific structure, which includes a morpholine unit, is of significant interest for constructing complex molecules and exploring new chemical spaces. The morpholine ring is a common feature in pharmaceuticals and agrochemicals, often used to enhance solubility and metabolic stability. The integration of these two heterocyclic systems makes this compound a valuable synthon for researchers in medicinal chemistry, particularly in the synthesis of novel ligands for various biological targets . It serves as a key building block for the development of potential therapeutic agents and for the study of structure-activity relationships (SAR). This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

Molecular Formula

C12H21N3O

Molecular Weight

223.31 g/mol

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)-4-propan-2-ylmorpholine

InChI

InChI=1S/C12H21N3O/c1-8(2)15-5-6-16-7-11(15)12-9(3)13-14-10(12)4/h8,11H,5-7H2,1-4H3,(H,13,14)

InChI Key

RWAVSJMYJRHJNO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)C2COCCN2C(C)C

Origin of Product

United States

Preparation Methods

Pyrazole Core Construction

Pyrazole derivatives such as 3,5-dimethyl-1H-pyrazole are typically synthesized via cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents. For example, condensation of methylhydrazine with α,β-unsaturated esters or diketones under controlled conditions leads to pyrazole ring formation with methyl substituents at the 3 and 5 positions. The process often includes:

  • Step 1: Substitution/Hydrolysis Reaction
    An α,β-unsaturated ester is reacted with an acyl halide (e.g., 2,2-difluoroacetyl halide) in the presence of an acid-binding agent at low temperature, followed by alkali hydrolysis to yield an α-substituted intermediate.
  • Step 2: Condensation/Cyclization Reaction
    The intermediate undergoes condensation with methylhydrazine aqueous solution at low temperature, followed by cyclization under reduced pressure and controlled temperature, acidification, and recrystallization to isolate the pyrazole derivative with high purity and yield.

Although this example pertains to difluoromethyl-substituted pyrazoles, the methodology is adaptable for 3,5-dimethyl substitution by selecting appropriate starting materials.

Coupling of Pyrazole and Morpholine Units

A reliable approach to synthesize 3-(3,5-dimethyl-1H-pyrazol-4-yl)-4-(propan-2-yl)morpholine involves:

  • Synthesizing or procuring 3,5-dimethyl-1H-pyrazole-4-boronic acid or halide derivatives.
  • Reacting these with 4-(propan-2-yl)morpholine derivatives under cross-coupling conditions (e.g., Suzuki or Buchwald-Hartwig couplings) to form the C-N or C-C bond linking the pyrazole ring to the morpholine moiety.

The exact conditions (solvent, catalyst, temperature) depend on the substrate reactivity but typically involve palladium catalysts, bases like potassium carbonate, and solvents such as dioxane or toluene under inert atmosphere.

Purification and Characterization

Recrystallization from alcohol-water mixtures (methanol, ethanol, or isopropanol with water in 35-65% proportions) is commonly used to purify pyrazole derivatives, achieving high purity (>99%) as confirmed by HPLC analysis. Morpholine-containing compounds require similar purification techniques, often followed by chromatographic methods if necessary.

Step No. Reaction Type Reagents/Conditions Outcome Notes
1 Substitution/Hydrolysis α,β-unsaturated ester + acyl halide + base α-substituted intermediate Low temperature, acid-binding agent
2 Condensation/Cyclization Intermediate + methylhydrazine aqueous solution Pyrazole ring formation Low temperature, reduced pressure
3 Morpholine substitution Morpholine + isopropyl electrophile or reductive amination 4-(propan-2-yl)morpholine Basic conditions or reductive environment
4 Coupling Pyrazole halide/boronic acid + substituted morpholine Coupled final compound Pd-catalyzed cross-coupling
5 Purification Recrystallization in alcohol-water mixture Pure compound (>99% purity) HPLC confirmation
  • The synthetic route's efficiency depends heavily on the choice of catalysts and reaction conditions, especially in the coupling step. Palladium-catalyzed methods offer high selectivity and yields but require careful handling and optimization.

  • The substitution pattern on the pyrazole ring influences the reactivity and regioselectivity of coupling reactions. The 3,5-dimethyl substitution provides steric hindrance that may affect reaction kinetics.

  • Morpholine derivatives with isopropyl substitution at the 4-position can be synthesized independently and introduced via nucleophilic substitution or reductive amination, offering flexibility in synthetic design.

  • Purification via recrystallization in mixed solvent systems is effective for removing impurities and achieving high purity, critical for pharmaceutical applications.

  • While no direct patent or publication exclusively details the synthesis of this compound, the combination of known pyrazole synthesis and morpholine functionalization methods provides a robust synthetic strategy.

The preparation of this compound can be effectively achieved by synthesizing the 3,5-dimethylpyrazole core via hydrazine condensation and cyclization, preparing the 4-(propan-2-yl)morpholine moiety through alkylation or reductive amination, and coupling these fragments through palladium-catalyzed cross-coupling reactions. Purification by recrystallization in alcohol-water mixtures ensures high purity suitable for research and pharmaceutical use. These methods are supported by analogous procedures documented in patent literature and peer-reviewed research on pyrazole and morpholine derivatives.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-(propan-2-yl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium hydroxide in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole or morpholine derivatives.

Scientific Research Applications

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-(propan-2-yl)morpholine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.

    Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-(propan-2-yl)morpholine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets involved would require further research and validation.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Compound Name Core Structure Substituents/Modifications Key Properties/Implications References
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-(propan-2-yl)morpholine Morpholine + pyrazole - 3,5-Dimethylpyrazole
- 4-Isopropyl
Balanced lipophilicity; moderate steric bulk
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydropyrazole derivatives Pyrazoline - 4-Fluorophenyl
- Carbaldehyde/ketone
Enhanced aromatic stacking; potential bioactivity
4-(4-Aryl)-2-(pyrazolyl)thiazoles Thiazole + pyrazole + triazole - Halogenated aryl groups
- Triazole linkage
Planarity disruption; altered electronic density
5-(3,5-Diarylpyrazolyl)-thiazolidinones Thiazolidinone + pyrazole - Thioxo group
- Diaryl substituents
Increased polarity; potential enzyme inhibition
Levomoramide/Racemoramide Morpholine + pyrrolidine - Diphenyl groups
- Ketone substituents
Psychoactive properties; regulated substances

Key Observations:

Aromatic vs. Aliphatic Substituents: The target compound’s 3,5-dimethylpyrazole and isopropyl groups contrast with halogenated aryl substituents in compounds like those in and . Aryl groups (e.g., 4-fluorophenyl) enhance π-π stacking but reduce solubility, whereas alkyl groups (e.g., isopropyl) improve membrane permeability .

Ring Systems and Conformational Flexibility: The morpholine ring in the target compound provides a six-membered oxygen-containing heterocycle, offering moderate rigidity and hydrogen-bond acceptor sites.

Morpholine derivatives like Levomoramide () highlight the scaffold’s relevance in CNS-targeting drugs, though regulatory restrictions may apply .

Biological Activity

The compound 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-(propan-2-yl)morpholine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C11_{11}H18_{18}N4_{4}
  • Molecular Weight : 218.29 g/mol
  • IUPAC Name : this compound
  • CAS Number : Not specified in the search results.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory and cancer pathways. Pyrazole derivatives have been shown to exhibit a range of activities:

  • Anti-inflammatory Activity : Pyrazole compounds often inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is crucial in the inflammatory response.
  • Anticancer Activity : Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways such as p38 MAPK and NF-kB .

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit moderate antimicrobial activity against various pathogens. For instance, compounds similar to this compound have shown effectiveness against:

  • Staphylococcus aureus
  • Escherichia coli
    The minimum inhibitory concentration (MIC) values for these compounds were reported around 250 µg/mL .

Anticancer Activity

In vitro studies have demonstrated the potential of pyrazole derivatives in inhibiting the growth of cancer cell lines:

  • MCF7 (breast cancer) : IC50_{50} values around 3.79 µM.
  • A549 (lung cancer) : IC50_{50} values reported at approximately 26 µM for related compounds .

Case Studies and Research Findings

Study ReferenceCompound TestedTargetResult
Pyrazole derivativesBacterial strainsModerate antimicrobial activity (MIC ~250 µg/mL)
1-Arylmethyl-pyrazoleMCF7 cell lineIC50_{50} = 3.79 µM
Ethyl-pyrazole derivativesA549 cell lineIC50_{50} = 26 µM

Safety and Toxicology

Safety profiles for pyrazole derivatives vary but generally indicate a need for caution due to potential hepatotoxicity and other adverse effects observed in animal studies. It is crucial to conduct thorough toxicological assessments before clinical application.

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